Cox-2/PI3K-IN-1
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Overview
Description
Cox-2/PI3K-IN-1 is a compound known for its dual inhibitory action on cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). It has shown significant potential in anti-inflammatory and anti-cancer therapies due to its ability to inhibit these two critical enzymes involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/PI3K-IN-1 involves a multi-step process. One of the key steps includes the formation of an imidazole ring, which is achieved through a one-pot, multi-component reaction. This reaction typically involves the use of isatin derivatives, aldehydes, and amines under specific conditions such as the presence of p-toluenesulfonic acid monohydrate (p-TSA.H2O) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cox-2/PI3K-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Cox-2/PI3K-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Cox-2/PI3K-IN-1 exerts its effects by inhibiting the activity of COX-2 and PI3K enzymes. COX-2 is involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators . PI3K is part of a signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of PI3K disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used primarily for its anti-inflammatory properties.
Wortmannin: A PI3K inhibitor known for its role in cancer research.
LY294002: Another PI3K inhibitor used in various biological studies.
Uniqueness
Cox-2/PI3K-IN-1 is unique due to its dual inhibitory action on both COX-2 and PI3K. This dual action enhances its therapeutic potential by targeting two critical pathways involved in inflammation and cancer, making it more effective than compounds that inhibit only one of these enzymes .
Properties
Molecular Formula |
C19H14ClN5S2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea |
InChI |
InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17- |
InChI Key |
SWFDICLNDJJMJO-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
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